molecular formula C14H14ClN3O B5482036 N-(3-CHLORO-4-METHYLPHENYL)-N'-(2-PYRIDYLMETHYL)UREA

N-(3-CHLORO-4-METHYLPHENYL)-N'-(2-PYRIDYLMETHYL)UREA

Cat. No.: B5482036
M. Wt: 275.73 g/mol
InChI Key: OOOGFAFSMHCIJW-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-METHYLPHENYL)-N’-(2-PYRIDYLMETHYL)UREA is an organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring both a chlorinated aromatic ring and a pyridyl group, suggests potential for interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-N’-(2-PYRIDYLMETHYL)UREA typically involves the reaction of 3-chloro-4-methylaniline with 2-pyridylmethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-METHYLPHENYL)-N’-(2-PYRIDYLMETHYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials or catalysts.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets, such as enzymes or receptors.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent, depending on its biological activity.

    Industry: In the agricultural sector, it could be explored as a pesticide or herbicide, given its structural similarity to other bioactive urea derivatives.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-N’-(2-PYRIDYLMETHYL)UREA would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Alternatively, if it targets a receptor, it may act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLORO-4-METHYLPHENYL)-N’-(2-PYRIDYLMETHYL)THIOUREA: Similar structure but with a thiourea group instead of a urea group.

    N-(3-CHLORO-4-METHYLPHENYL)-N’-(2-PYRIDYLMETHYL)CARBAMATE: Similar structure but with a carbamate group instead of a urea group.

    N-(3-CHLORO-4-METHYLPHENYL)-N’-(2-PYRIDYLMETHYL)AMINE: Similar structure but with an amine group instead of a urea group.

Uniqueness

The uniqueness of N-(3-CHLORO-4-METHYLPHENYL)-N’-(2-PYRIDYLMETHYL)UREA lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both a chlorinated aromatic ring and a pyridyl group can influence its reactivity and interactions with biological targets, potentially leading to unique applications in various fields.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(pyridin-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c1-10-5-6-11(8-13(10)15)18-14(19)17-9-12-4-2-3-7-16-12/h2-8H,9H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOGFAFSMHCIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=CC=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823416
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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